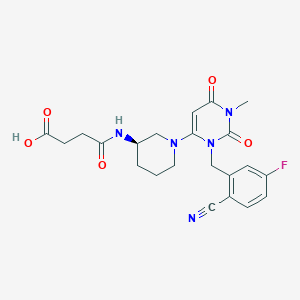
(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride is an organic compound that features a nitro group, a pyridine ring, and an acryloyl chloride moiety
Vorbereitungsmethoden
The synthesis of (E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride typically involves multiple steps. One common method starts with the preparation of the intermediate 3-nitro-4-(pyridin-2-ylthio)benzaldehyde. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding (E)-3-(3-nitro-4-(pyridin-2-ylthio)phenyl)acrylic acid. Finally, the acryloyl chloride is obtained by reacting the acrylic acid with thionyl chloride under reflux conditions .
Analyse Chemischer Reaktionen
(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acryloyl chloride moiety can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Addition: The double bond in the acryloyl chloride can participate in Michael addition reactions with nucleophiles like thiols or amines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of (E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The acryloyl chloride moiety can react with amino groups in proteins, leading to the formation of stable amide bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The nitro group can also participate in redox reactions, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride can be compared with other similar compounds, such as:
3-(Pyridin-2-yl)phenylacryloyl chloride:
3-Nitro-4-(pyridin-2-ylthio)benzaldehyde: An intermediate in the synthesis of the target compound, with different reactivity due to the absence of the acryloyl chloride moiety.
Pyridine derivatives: Compounds like pyridine and pyrimidine derivatives share structural similarities but differ in their functional groups and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C14H9ClN2O3S |
|---|---|
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
(E)-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C14H9ClN2O3S/c15-13(18)7-5-10-4-6-12(11(9-10)17(19)20)21-14-3-1-2-8-16-14/h1-9H/b7-5+ |
InChI-Schlüssel |
GSYGBEXUBYFAJP-FNORWQNLSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)/C=C/C(=O)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)C=CC(=O)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12840287.png)


![5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12840310.png)



